

# Comparative Analysis of Synthesis Routes for 2,6-Dichloropurine Riboside

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## Compound of Interest

Compound Name: 2,6-Dichloropurine riboside

Cat. No.: B15600604

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For researchers and professionals in drug development, the efficient synthesis of key intermediates like **2,6-dichloropurine riboside** is of paramount importance. This nucleoside analog serves as a crucial building block for various antiviral and antitumor agents.<sup>[1]</sup> This guide provides a comparative analysis of two primary synthetic routes to **2,6-dichloropurine riboside**: direct glycosylation of 2,6-dichloropurine and diazotization of 2-amino-6-chloropurine riboside derivatives.

## Comparison of Synthesis Routes

The two primary methods for synthesizing **2,6-dichloropurine riboside** are the direct glycosylation of 2,6-dichloropurine and the diazotization of a corresponding amino-purine precursor. The glycosylation route, particularly the Vorbrüggen method, is a convergent strategy where the purine base and the ribose moiety are coupled. In contrast, the diazotization route is a linear approach that modifies an existing amino-purine nucleoside.

Parameter	Glycosylation Route	Diazotization Route
Starting Materials	2,6-Dichloropurine, 1,2,3,5-tetra-O-acetyl- $\beta$ -D-ribofuranose	2-Amino-6-chloropurine, Ribose (for initial nucleoside synthesis), or pre-formed 2-amino-6-chloropurine riboside
Key Steps	1. Glycosylation (e.g., Vorbrüggen reaction) 2. Deprotection (deacetylation)	1. (Optional: Synthesis of 2-amino-6-chloropurine riboside) 2. Protection of ribose hydroxyl groups (acetylation) 3. Diazotization 4. Deprotection (deacetylation)
Reaction Conditions	Glycosylation: Lewis acid catalyst (e.g., TMSOTf), silylating agent (e.g., BSA), acetonitrile, elevated temperature. Deprotection: Methanolic ammonia or HCl in methanol followed by base. <a href="#">[1]</a> <a href="#">[2]</a>	Diazotization: Sodium nitrite in concentrated HCl at low temperature, or non-aqueous conditions with TMS-Cl and an organic nitrite. <a href="#">[1]</a> <a href="#">[3]</a>
Intermediate Yield	~95% for the protected nucleoside. <a href="#">[4]</a>	~85% for the protected 2,6-dichloropurine riboside via non-aqueous diazotization. <a href="#">[3]</a>
Overall Yield	46.6% to 79%. <a href="#">[2]</a>	43% to 50%. <a href="#">[1]</a>
Product Purity	Typically high, with purities of 95% or greater being commercially available. <a href="#">[5]</a>	Not explicitly stated in all sources, but the final product requires purification.
Advantages	High overall yield, shorter route, readily available starting materials.	Utilizes a common and well-established transformation.
Disadvantages	Requires careful control of glycosylation conditions to ensure regioselectivity (N9 vs. N7). <a href="#">[6]</a>	Can involve multiple protection/deprotection steps, potentially lower overall yield.

## Experimental Protocols

### Route 1: Glycosylation of 2,6-Dichloropurine

This route involves the direct coupling of 2,6-dichloropurine with a protected ribose derivative, followed by the removal of the protecting groups. The Vorbrüggen glycosylation is a commonly employed method for the key coupling step.

#### Step 1: Synthesis of 9-(2',3',5'-tri-O-acetyl- $\beta$ -D-ribofuranosyl)-2,6-dichloro-9H-purine[4]

- To a stirred suspension of 2,6-dichloropurine (4.02 g, 21.2 mmol) in dry acetonitrile (50 mL), add N,O-Bis(trimethylsilyl)acetamide (BSA) (5.60 mL, 22.7 mmol).
- Heat the mixture at 40 °C for 30 minutes until a clear solution is obtained.
- To this solution, add a solution of 1,2,3,5-tetra-O-acetyl- $\beta$ -D-ribofuranose (6.77 g, 21.3 mmol) in dry acetonitrile (35 mL).
- Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.80 mL, 4.4 mmol) to the reaction mixture.
- Stir the reaction at 70 °C for 4 hours.
- After cooling to room temperature, pour the mixture into a saturated aqueous solution of sodium bicarbonate (100 mL).
- Extract the aqueous layer with dichloromethane (3 x 100 mL).
- Combine the organic layers, wash with saturated aqueous sodium bicarbonate (3 x 25 mL) and water (1 x 25 mL), and dry over anhydrous sodium sulfate.
- Evaporate the solvent under reduced pressure to yield the product as a slightly yellow powder (8.95 g, 95% yield). The product can be further purified by crystallization from ethanol.

#### Step 2: Deprotection to 2,6-Dichloropurine Riboside[1][2]

- Dissolve the protected nucleoside from Step 1 in methanol.

- Add concentrated hydrochloric acid dropwise at 0-5 °C and stir until the reaction is complete (monitored by TLC).
- Adjust the pH to 6.5-7.5 with a solid base such as sodium bicarbonate or sodium hydroxide.
- Filter the mixture under reduced pressure and concentrate the filtrate to dryness to obtain the crude **2,6-dichloropurine riboside**.
- Recrystallize the crude product from isopropanol to obtain the purified product.

## Route 2: Diazotization of 2-Amino-6-chloropurine Riboside

This route involves the conversion of the 2-amino group of a pre-formed 2-amino-6-chloropurine nucleoside to a chloro group via a diazonium salt intermediate. A non-aqueous method for the diazotization of the protected nucleoside is presented here for a higher yield.

### Step 1: Synthesis of 9-(2,3,5-tri-O-acetyl- $\beta$ -D-ribofuranosyl)-2,6-dichloropurine[3]

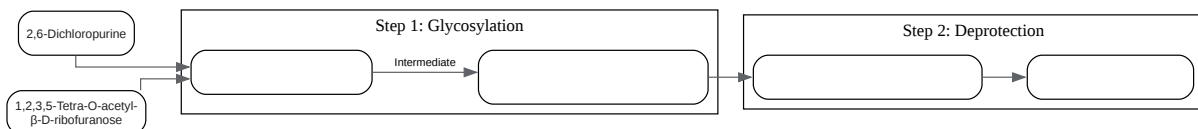
- To a solution of 9-(2,3,5-tri-O-acetyl- $\beta$ -D-ribofuranosyl)-2-amino-6-chloropurine (1 mmol) in dichloromethane, add trimethylsilyl chloride (TMS-Cl) and benzyltriethylammonium nitrite (BTEA-NO<sub>2</sub>).
- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture can be worked up by washing with water and drying the organic layer.
- Evaporation of the solvent yields the crystalline product in approximately 85% yield without the need for column chromatography.

### Step 2: Deprotection to **2,6-Dichloropurine Riboside**[1]

- Dissolve the protected **2,6-dichloropurine riboside** from the previous step in a saturated solution of ammonia in methanol.

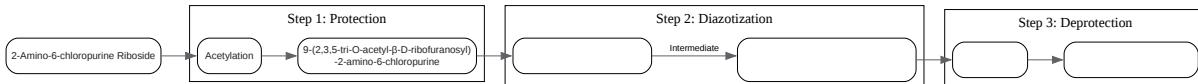
- Stir the solution at room temperature until the deacetylation is complete (monitored by TLC).
- Remove the solvent under reduced pressure.
- Purify the residue by chromatography to obtain **2,6-dichloropurine riboside**.

## Visualizing the Synthesis Pathways



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Caption: Glycosylation Synthesis Route for **2,6-Dichloropurine Riboside**.



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Caption: Diazotization Synthesis Route for **2,6-Dichloropurine Riboside**.

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